molecular formula C19H25N3O B7479331 (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone

(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone

Cat. No. B7479331
M. Wt: 311.4 g/mol
InChI Key: UGHGOLGXVHQJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone, also known as TK900, is a novel small-molecule inhibitor that has shown potential in various scientific research applications.

Mechanism of Action

(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of various signaling pathways that are involved in cell proliferation, survival, and differentiation. (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone also inhibits the replication of the hepatitis C virus by binding to the active site of the viral non-structural protein 5B. This results in the inhibition of viral RNA synthesis and viral replication.
Biochemical and Physiological Effects:
(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone has also been found to reduce the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone is its specificity for CK2 and the hepatitis C virus non-structural protein 5B. This makes it a valuable tool for studying the role of these proteins in various biological processes. However, one limitation of (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone is its moderate yield and purity, which can make it difficult to use in some experiments. Additionally, further studies are needed to fully understand the pharmacokinetic and pharmacodynamic properties of (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone.

Future Directions

There are several future directions for (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone research. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its use in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to optimize the synthesis and purification methods for (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone and to fully understand its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone can be synthesized using a multi-step process starting from commercially available compounds. The synthesis involves the formation of a diazepane ring followed by the introduction of a carbazole moiety. The final product is obtained through purification and isolation steps. The yield of the synthesis is moderate, and the purity of the product can be improved through further purification methods.

Scientific Research Applications

(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone has shown potential in various scientific research applications. It has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is overexpressed in many cancer cells. (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral non-structural protein 5B. Additionally, (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone has been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-21-9-4-10-22(12-11-21)19(23)14-7-8-18-16(13-14)15-5-2-3-6-17(15)20-18/h7-8,13,20H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHGOLGXVHQJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone

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